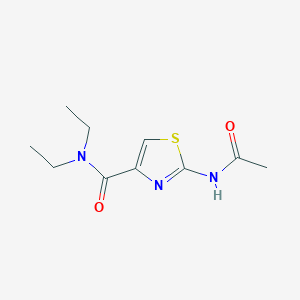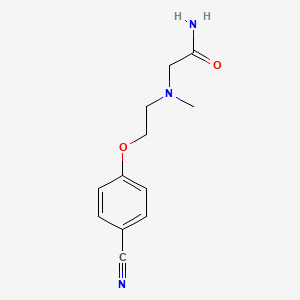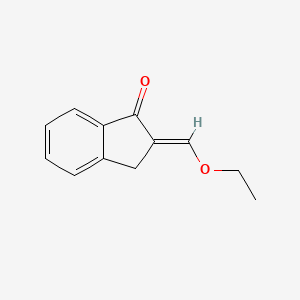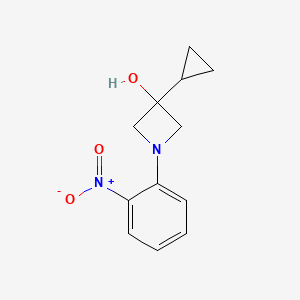
(3-((3-Chlorobenzyl)amino)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Chlorobenzyl)amino)phenyl)methanol is an organic compound that features a chlorobenzyl group attached to an aminophenylmethanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chlorobenzyl)amino)phenyl)methanol typically involves the reaction of 3-chlorobenzylamine with 3-nitrobenzaldehyde, followed by reduction of the resulting Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol, and reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(3-((3-Chlorobenzyl)amino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the nitro group to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-((3-Chlorobenzyl)amino)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of (3-((3-Chlorobenzyl)amino)phenyl)methanol involves its interaction with specific molecular targets. The chlorobenzyl group may enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (4-Amino-3-chlorophenyl)methanol
- (2-Amino-3-chlorophenyl)methanol
Uniqueness
(3-((3-Chlorobenzyl)amino)phenyl)methanol is unique due to the presence of both a chlorobenzyl group and an aminophenylmethanol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H14ClNO |
|---|---|
分子量 |
247.72 g/mol |
IUPAC名 |
[3-[(3-chlorophenyl)methylamino]phenyl]methanol |
InChI |
InChI=1S/C14H14ClNO/c15-13-5-1-3-11(7-13)9-16-14-6-2-4-12(8-14)10-17/h1-8,16-17H,9-10H2 |
InChIキー |
BSRJUEFWALACQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CC=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)


![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)




![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)

